tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate
Description
Structural Taxonomy of Halogenated Pyrrolopyrazines
The structural taxonomy of halogenated pyrrolo[2,3-b]pyrazines is defined by three key factors:
- Halogen Identity : Bromine and iodine, being heavy halogens, impart distinct electronic effects. Bromine’s moderate electronegativity (2.96 Pauling scale) balances inductive withdrawal with polarizability, while iodine’s lower electronegativity (2.66) enhances leaving-group potential in nucleophilic substitutions.
- Substituent Positioning : Halogens at the 2- and 7-positions create a para-directed electronic environment. For example, tert-butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate exhibits reduced electron density at the pyrrole nitrogen due to inductive effects from both halogens.
- Ancillary Functional Groups : Carboxylate esters (e.g., tert-butyl) at the 5-position sterically shield the pyrazine nitrogen, directing reactivity toward halogenated positions.
Table 1 : Representative Halogenated Pyrrolo[2,3-b]Pyrazines and Their Structural Features
The tert-butyl carboxylate group in the target compound enhances solubility in nonpolar media, facilitating purification while preserving halogen reactivity for downstream transformations.
Historical Development of Bromo-Iodo Substituted Heterocycles
The synthesis of bromo-iodo heterocycles has evolved through three phases:
- Early Halogenation Methods (Pre-2000) : Electrophilic aromatic substitution (EAS) dominated, but regioselectivity challenges limited access to bis-halogenated systems. For example, iodination of pyrrolopyrazines often required harsh conditions (I₂, HNO₃), leading to overhalogenation.
- Transition to Cross-Coupling (2000–2010) : Palladium-catalyzed reactions enabled sequential halogenation. A 2009 study demonstrated Suzuki-Miyaura coupling on brominated tripentones to install aryl groups while retaining iodine substituents.
- Modern Catalytic Strategies (2010–Present) : Lewis base-catalyzed halogenation emerged, allowing stereocontrolled iodolactonization and bromocycloetherification. For instance, thiourea catalysts improved endo/exo selectivity in iodolactonization by 3:1 ratios, showcasing precise control over halonium ion intermediates.
Synthetic Milestones :
- 2009 : First high-yield bromination of pyrrolo[2,3-b]pyrazines via NBS (N-bromosuccinimide) in DMF.
- 2013 : Development of tert-butyl-protected derivatives for improved stability during Sonogashira couplings.
- 2020 : Use of Me₂S·IBr for regioselective iodination at the 7-position, achieving >90% yields.
These advancements underscore the critical role of halogenated pyrrolopyrazines in medicinal chemistry and materials science, particularly as intermediates for kinase inhibitors and fluorescent probes.
Properties
Molecular Formula |
C11H11BrIN3O2 |
|---|---|
Molecular Weight |
424.03 g/mol |
IUPAC Name |
tert-butyl 2-bromo-7-iodopyrrolo[2,3-b]pyrazine-5-carboxylate |
InChI |
InChI=1S/C11H11BrIN3O2/c1-11(2,3)18-10(17)16-5-6(13)8-9(16)14-4-7(12)15-8/h4-5H,1-3H3 |
InChI Key |
PWTHQVSGQRFZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=NC(=CN=C21)Br)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate involves multiple steps, including halogenation and cyclization reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and iodine atoms to the pyrrolo[2,3-b]pyrazine core.
Cyclization: Formation of the pyrrolo[2,3-b]pyrazine ring system.
Esterification: Introduction of the tert-butyl ester group to the carboxylate moiety.
Chemical Reactions Analysis
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyrazine ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for kinase inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through its halogen atoms and pyrrolo[2,3-b]pyrazine core. These interactions could potentially modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
2-Bromo-7-Iodo-5H-Pyrrolo[2,3-b]Pyrazine (CAS 875781-44-5)
- Structure : Lacks the tert-butyl carboxylate group at position 4.
- Molecular Weight : 323.92 g/mol (vs. 424.03 g/mol for the target compound).
- However, it lacks the protective group for carboxylic acid functionalities, limiting its utility in multi-step syntheses .
- Applications: Primarily used as a building block for metal-catalyzed couplings (e.g., Sonogashira) .
tert-Butyl 7-Iodo-5H-Pyrrolo[2,3-b]Pyrazine-5-Carboxylate (CAS 875781-44-5 Derivative)
- Structure : Similar to the target compound but lacks the bromine at position 2.
- Functionalization : The iodine at position 7 allows single-site cross-coupling, whereas the target compound’s dual halogens enable sequential modifications (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig) .
- Biological Relevance: Demonstrated in FGFR kinase inhibitor synthesis, though mono-halogenated derivatives may exhibit lower binding affinity compared to dihalogenated analogs .
tert-Butyl 2-Amino-5H-Pyrrolo[3,4-d]Pyrimidine-6(7H)-Carboxylate (CAS 1616415-40-7)
- Core Structure : Pyrrolo[3,4-d]pyrimidine vs. pyrrolo[2,3-b]pyrazine.
- Electronic Properties : The pyrimidine ring introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capabilities.
- Applications : Used in kinase inhibitor development but targets different ATP-binding pockets compared to pyrrolo[2,3-b]pyrazines .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 2-Bromo-7-Iodo Analog (CAS 875781-44-5) | tert-Butyl 7-Iodo Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 424.03 | 323.92 | 345.1 |
| Halogen Substituents | Br (position 2), I (position 7) | Br (position 2), I (position 7) | I (position 7) |
| Solubility (logP) | ~3.5 (estimated) | ~2.8 | ~3.1 |
| Stability | High (tert-butyl ester) | Moderate | High |
| Bioavailability | Moderate (high MW, halogens) | Low | Moderate |
Key Observations :
Cross-Coupling Reactions
- Target Compound : Bromine (position 2) and iodine (position 7) serve as orthogonal sites for sequential Pd-catalyzed reactions. For example, Suzuki coupling at iodine (more reactive) followed by Buchwald-Hartwig amination at bromine .
- Comparisons: Mono-halogenated analogs (e.g., tert-butyl 7-iodo derivative) allow single-step functionalization, limiting structural diversity .
Kinase Inhibitor Development
Biological Activity
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of both pyrrole and pyrazine rings, which are known to exhibit a variety of biological effects. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, biological interactions, and relevant research findings.
- Molecular Formula : CHBrINO
- Molecular Weight : 424.03 g/mol
- CAS Number : 1313008-84-2
The presence of halogen substituents (bromine and iodine) is particularly noteworthy as these elements can enhance the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves cyclization reactions between pyrrole and pyrazine derivatives. A common synthetic route includes:
- Formation of the pyrrole ring through condensation reactions.
- Introduction of bromine and iodine via electrophilic aromatic substitution.
- Esterification to form the tert-butyl ester.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its involvement in other therapeutic areas.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrrolo[2,3-b]pyrazines can inhibit cell proliferation in melanoma and lung cancer models. In vitro assays using MTT and SRB methods demonstrated dose-dependent cytotoxicity at concentrations as low as 0.001 µM for certain derivatives.
| Concentration (µM) | Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0.001 | 86.53 | Early: 0.38, Late: 1.38 |
| 0.01 | 78.21 | Early: 1.51, Late: 5.91 |
| 0.1 | 56.79 | Early: 3.16, Late: 27.72 |
The mechanism by which this compound exerts its effects may involve:
- Inhibition of key signaling pathways related to cell survival and proliferation.
- Induction of apoptosis in cancer cells as evidenced by flow cytometry studies showing increased early and late apoptotic cells upon treatment.
Case Studies
-
Melanoma Model :
A study assessing the effect of similar compounds on melanoma cells revealed that treatment led to significant apoptosis at concentrations starting from . The viability decreased significantly after exposure to higher concentrations over a period of time. -
Lung Cancer Cell Lines :
In another study focusing on lung cancer cell lines, compounds with structural similarities showed potent inhibition of cell growth with IC values in the nanomolar range.
Q & A
Q. What are the standard synthetic routes for tert-butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate?
The synthesis typically involves sequential halogenation and protection steps. A common approach includes:
Cyclization : Pyrrole and pyrazine derivatives are cyclized under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the pyrrolo[2,3-b]pyrazine core .
Halogenation : Bromination at the 2-position using NBS (N-bromosuccinimide) or Br₂, followed by iodination at the 7-position via electrophilic substitution or metal-catalyzed reactions .
Esterification : The carboxylate group is introduced using tert-butyl chloroformate in the presence of a base (e.g., DMAP) .
Key considerations include reaction temperature control to avoid dehalogenation and purity optimization via column chromatography .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm halogen positions and ester group integrity .
- HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation (C₁₁H₁₁BrIN₃O₂; MW 424.03) .
- HPLC : To assess purity (>95%) and monitor stability under storage conditions .
- X-ray Crystallography : Optional for resolving structural ambiguities, particularly halogen spatial arrangements .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane or THF. Insoluble in water .
- Stability : Stable at −20°C under inert atmospheres. Degradation risks include light-induced dehalogenation and ester hydrolysis in acidic/basic conditions .
Advanced Research Questions
Q. How can the selectivity of this compound toward specific kinase targets (e.g., FGFR, JAK) be optimized?
- Structure-Activity Relationship (SAR) : Modify substituents at the 2-bromo and 7-iodo positions. For example:
- Co-Crystal Structure Analysis : Use FGFR1 co-crystallization data to identify key binding interactions (e.g., hydrogen bonding with hinge regions) .
- In Vitro Assays : Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ values and selectivity ratios .
Q. How do contradictory biological activity data for pyrrolo[2,3-b]pyrazine derivatives arise, and how can they be resolved?
Contradictions often stem from:
- Assay Variability : Differences in cell lines (e.g., HCT-116 vs. HepG2) or ATP concentrations in kinase assays .
- Structural Analogues : Minor substituent changes (e.g., iodine vs. chlorine) drastically alter potency. For example, iodinated derivatives show 3x higher JAK3 inhibition than brominated analogues .
Resolution Strategies : - Standardize protocols (e.g., consistent ATP levels at 1 mM).
- Validate hits across multiple orthogonal assays (e.g., SPR binding + cellular proliferation) .
Q. What strategies improve metabolic stability in preclinical studies?
- Prodrug Design : Mask the carboxylate group with enzymatically cleavable protecting groups (e.g., ethyl esters) to enhance oral bioavailability .
- Deuterium Incorporation : Replace hydrogen atoms at metabolically vulnerable positions (e.g., α to the carbonyl) to slow CYP450-mediated oxidation .
- In Silico Modeling : Use tools like Schrödinger’s ADMET Predictor to identify metabolic hotspots and guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
